molecular formula C10H11BrO2 B15315221 3-(4-Bromophenyl)tetrahydrofuran-3-OL CAS No. 1781048-14-3

3-(4-Bromophenyl)tetrahydrofuran-3-OL

Cat. No.: B15315221
CAS No.: 1781048-14-3
M. Wt: 243.10 g/mol
InChI Key: OTJRTHFIECDKPQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)tetrahydrofuran-3-OL is an organic compound with the molecular formula C10H11BrO2 It is a derivative of tetrahydrofuran, featuring a bromophenyl group attached to the third carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)tetrahydrofuran-3-OL typically involves the reaction of 4-bromobenzaldehyde with tetrahydrofuran in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-bromobenzylmagnesium bromide reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)tetrahydrofuran-3-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)tetrahydrofuran-3-OL is unique due to the presence of both the bromophenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents .

Properties

CAS No.

1781048-14-3

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(4-bromophenyl)oxolan-3-ol

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2

InChI Key

OTJRTHFIECDKPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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